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molecular formula C8H17NO2 B2714890 2-Amino-3-(oxan-4-yl)propan-1-ol CAS No. 1342501-16-9

2-Amino-3-(oxan-4-yl)propan-1-ol

Cat. No. B2714890
M. Wt: 159.229
InChI Key: RBWJWGLIQFODIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07872028B2

Procedure details

To a solution of 2-hydrazino-3-(tetrahydro-pyran-4-yl)-propan-1-ol (6.15 g, 0.035 mol) in MeOH (120 mL) was added Raney Ni. The flask was evacuated and equipped with a hydrogen inflated balloon. The flask was dipped into an ultrasound bath filled with water and sonicated for 4 h at rt until the starting material was completely consumed. The mixture was filtered through celite, and the filter cake was washed with MeOH (2×30 mL). Concentration of the filtrate under reduced pressure gave 2-amino-3-(tetrahydro-pyran-4-yl)-propan-1-ol (5.1 g, 91%). 1H NMR (CD3OD) δ 1.2-1.5 (m, 4H), 1.5-1.7 (m, 3H), 1.9-2.2 (s, 3H), 2.9-3.0 (m, 1H), 3.2-3.3 (m, 1H), 3.3-3.4 (m, 2H), 3.5-3.6 (m, 1H), 3.9-4.0 (m, 2H).
Name
2-hydrazino-3-(tetrahydro-pyran-4-yl)-propan-1-ol
Quantity
6.15 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]([CH:3]([CH2:6][CH:7]1[CH2:12][CH2:11][O:10][CH2:9][CH2:8]1)[CH2:4][OH:5])N>CO.[Ni]>[NH2:1][CH:3]([CH2:6][CH:7]1[CH2:8][CH2:9][O:10][CH2:11][CH2:12]1)[CH2:4][OH:5]

Inputs

Step One
Name
2-hydrazino-3-(tetrahydro-pyran-4-yl)-propan-1-ol
Quantity
6.15 g
Type
reactant
Smiles
N(N)C(CO)CC1CCOCC1
Name
Quantity
120 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was evacuated
CUSTOM
Type
CUSTOM
Details
equipped with a hydrogen inflated balloon
CUSTOM
Type
CUSTOM
Details
The flask was dipped into an ultrasound bath
ADDITION
Type
ADDITION
Details
filled with water
CUSTOM
Type
CUSTOM
Details
sonicated for 4 h at rt until the starting material
Duration
4 h
CUSTOM
Type
CUSTOM
Details
was completely consumed
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
WASH
Type
WASH
Details
the filter cake was washed with MeOH (2×30 mL)

Outcomes

Product
Name
Type
product
Smiles
NC(CO)CC1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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